3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, an isoxazole ring, and a carboximidamide group, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization with an appropriate reagent to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)propionic acid
- 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Chalcone-based 1,2,3-triazoles .
Uniqueness
Compared to similar compounds, 3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9Cl2N3O2 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-5-8(11(14)15-17)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4,17H,1H3,(H2,14,15) |
InChI Key |
PZMLOKWOPIEJOZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.